molecular formula C10H12N2 B13626752 1-Ethyl-1H-indol-4-amine CAS No. 1194974-09-8

1-Ethyl-1H-indol-4-amine

Cat. No.: B13626752
CAS No.: 1194974-09-8
M. Wt: 160.22 g/mol
InChI Key: KDLRHIHDKFNMGN-UHFFFAOYSA-N
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Description

1-Ethyl-1H-indol-4-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, making them crucial in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-indol-4-amine typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Buchwald-Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of indole derivatives often employs scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-indol-4-amine involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. For instance, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission . The exact pathways and targets depend on the specific application and the structure of the derivative.

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-1H-indol-4-amine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .

Conclusion

This compound is a valuable compound in the field of chemistry and biology Its unique structure and reactivity make it a key player in the synthesis of complex molecules and the development of new therapeutic agents

Properties

CAS No.

1194974-09-8

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

1-ethylindol-4-amine

InChI

InChI=1S/C10H12N2/c1-2-12-7-6-8-9(11)4-3-5-10(8)12/h3-7H,2,11H2,1H3

InChI Key

KDLRHIHDKFNMGN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=C(C=CC=C21)N

Origin of Product

United States

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